molecular formula C11H16FNO3S B5130403 3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B5130403
M. Wt: 261.32 g/mol
InChI Key: OBJIQTATGJMYNG-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide is an organic compound with a molecular formula of C12H16FNO2S. It is a derivative of benzenesulfonamide, featuring a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring, along with an N-(2-methylpropyl) substituent.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJIQTATGJMYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with 2-methylpropylamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxy-N-(2-methylpropyl)benzamide
  • 3-fluoro-4-methoxybenzenesulfonyl chloride
  • 3-fluoro-4-methoxybenzenesulfonamide

Uniqueness

3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the sulfonamide group. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds.

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